REACTION_CXSMILES
|
C([N:8]1[CH2:16][CH:15]2[CH:10]([N:11]([CH3:17])[CH2:12][CH2:13][O:14]2)[CH2:9]1)C1C=CC=CC=1.[ClH:18]>CO.[Pd]>[ClH:18].[ClH:18].[CH3:17][N:11]1[CH:10]2[CH:15]([CH2:16][NH:8][CH2:9]2)[O:14][CH2:13][CH2:12]1 |f:4.5.6|
|
Name
|
8-benzyl-5-methyl-2-oxa-5,8-diazabicyclo[4.3.0]nonane
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Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2N(CCOC2C1)C
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off with suction
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is triturated with butanol/acetone 1:1
|
Type
|
FILTRATION
|
Details
|
the crystals are filtered off with suction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over P4O10 in a desiccator
|
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.CN1CCOC2CNCC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |